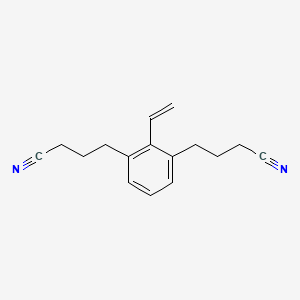
4,4'-(2-Ethenyl-1,3-phenylene)dibutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is an organic compound characterized by the presence of two butanenitrile groups attached to a phenylene ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile typically involves the reaction of 2-ethenyl-1,3-phenylenediamine with butanenitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to high temperatures and pressures to facilitate the formation of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile. The product is subsequently purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the nitrile groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(2-Methyl-1,3-phenylene)di-2,1-ethynediyl]dipyridine
- 4,4’-[2-Ethenyl-4-(tributylstannyl)-1,3-phenylene]dibutanenitrile
Uniqueness
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
820964-92-9 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-[3-(3-cyanopropyl)-2-ethenylphenyl]butanenitrile |
InChI |
InChI=1S/C16H18N2/c1-2-16-14(8-3-5-12-17)10-7-11-15(16)9-4-6-13-18/h2,7,10-11H,1,3-6,8-9H2 |
InChI Key |
HSPQRQLLAZGLKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1CCCC#N)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















